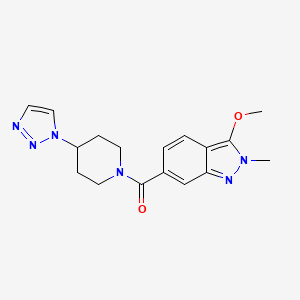

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

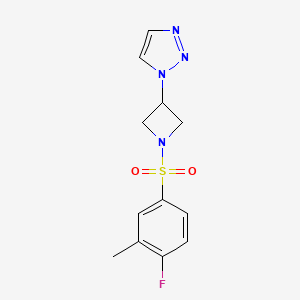

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone” is a complex organic molecule. It contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, and an indazole ring . The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and an indazole ring. The 1,2,3-triazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The indazole ring is a fused bicyclic structure that contains a benzene ring fused to a pyrazole ring .Aplicaciones Científicas De Investigación

Antibacterial Activity

The 1,2,3-triazole ring system in this compound has been associated with antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Further studies are needed to elucidate its mechanism of action and specific targets .

Antiviral Activity

The 1,2,3-triazole scaffold has demonstrated antiviral effects. Researchers have evaluated its activity against different viruses, including influenza and herpes simplex virus type 1 (HSV-1). Further studies could explore its potential as an antiviral drug candidate .

Alzheimer’s Disease Research

Given the compound’s interaction with acetylcholinesterase (AChE), it may hold relevance for Alzheimer’s disease (AD) research. AChE inhibitors are investigated for their potential to counteract neurodegeneration in AD patients .

Drug Discovery

Computational studies have predicted the interaction of this compound with AChE, making it a candidate for developing new therapeutic options. Additionally, assessing its pharmacokinetic properties contributes to drug-likeness evaluation .

Antiproliferative Actions

While not directly mentioned in the literature, exploring the compound’s effects on cell proliferation and cancer cell lines could be an intriguing avenue for further investigation .

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and biological activity. Additionally, studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards .

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in a range of effects, including bronchodilation and anti-inflammatory actions .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates a variety of target proteins, leading to changes in their activity. This can result in relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses .

Pharmacokinetics

As an inhaled treatment, it can be assumed that the compound is rapidly absorbed into the lung tissue and distributed locally, which would contribute to its bioavailability and efficacy .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD). It helps to alleviate symptoms such as breathlessness and persistent coughing, improving the quality of life for patients with this condition .

Propiedades

IUPAC Name |

(3-methoxy-2-methylindazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-21-17(25-2)14-4-3-12(11-15(14)19-21)16(24)22-8-5-13(6-9-22)23-10-7-18-20-23/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGNBMUAGKJOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)N4C=CN=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)

![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)

![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2454576.png)

![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)

![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)